4-Chloro-2-hydroxybenzonitrile
Overview
Description
4-Chloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzonitrile, where a chlorine atom is substituted at the fourth position and a hydroxyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
It is used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific context of its use .
Mode of Action
It is known to participate in suzuki-miyaura coupling reactions, which are commonly used in organic chemistry to form carbon-carbon bonds .
Biochemical Pathways
As a participant in suzuki-miyaura coupling reactions, it contributes to the formation of biaryl compounds, which are prevalent in various biochemical pathways .
Result of Action
Its role in the synthesis of 6-aminophenanthridines and other compounds suggests that it contributes to the structural diversity and complexity of these molecules .
Action Environment
Like many chemical reactions, factors such as temperature, ph, and solvent can potentially influence its reactivity and the outcomes of its use in synthesis .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 153.566 Da . It is also known to have a density of 1.4±0.1 g/cm3, a boiling point of 275.5±25.0 °C at 760 mmHg, and a flash point of 120.4±23.2 °C . The compound has two hydrogen bond acceptors and one hydrogen bond donor .
Molecular Mechanism
It is known that the compound can participate in reactions at the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with a hydroxylating agent. Another method includes the use of 4-chlorobenzaldehyde, which undergoes a nucleophilic substitution reaction with hydroxylamine hydrochloride to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of ionic liquids as catalysts and solvents has been explored to achieve greener and more sustainable production methods .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or sodium thiolate.
Major Products:
Oxidation: Formation of 4-chloro-2-hydroxybenzoquinone.
Reduction: Formation of 4-chloro-2-hydroxybenzylamine.
Substitution: Formation of 4-substituted-2-hydroxybenzonitrile derivatives.
Scientific Research Applications
4-Chloro-2-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloro-4-hydroxybenzonitrile
- 4-Chloro-3-hydroxybenzonitrile
- 4-Chloro-2-methoxybenzonitrile
Comparison: 4-Chloro-2-hydroxybenzonitrile is unique due to the specific positioning of the chlorine and hydroxyl groups, which influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical behaviors and applications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
4-chloro-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWKRUWTDAYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392519 | |
Record name | 4-chloro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30818-28-1 | |
Record name | 4-chloro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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